molecular formula C13H17NO3 B012629 Ethyl 4-morpholinobenzoate CAS No. 19614-15-4

Ethyl 4-morpholinobenzoate

Cat. No. B012629
CAS RN: 19614-15-4
M. Wt: 235.28 g/mol
InChI Key: FIZDMLRNYDAKPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-morpholinobenzoate involves reactions that yield it as a product under specific conditions. For instance, Ethyl azidoformate reacts rapidly with morpholine to give morpholinium azide and 4-(ethoxycarbonyl)morpholine in good yields. This reaction showcases the reactivity of morpholine derivatives with azidoformates, leading to Ethyl 4-morpholinobenzoate derivatives (T. Tsuchida et al., 1980). Additionally, reactions involving 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2− generated in situ under N2 atmosphere have resulted in novel morpholine derivatives, demonstrating the versatility of Ethyl 4-morpholinobenzoate's synthesis pathway (A. Singh et al., 2000).

Molecular Structure Analysis

The molecular structure of Ethyl 4-morpholinobenzoate derivatives has been characterized using various spectroscopic methods. For instance, NMR, IR, and Mass spectral studies, along with single crystal X-ray diffraction, have been utilized to characterize the structure of synthesized morpholine derivatives, confirming their expected configurations and providing detailed insights into their molecular geometry (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Ethyl 4-morpholinobenzoate participates in various chemical reactions that highlight its reactivity and potential for creating complex molecules. For example, its reaction with benzylideneanilines in acetic acid has been shown to yield hexahydro-4-aza-s-indacene derivatives, indicating its utility in synthesizing complex heterocyclic compounds (Yujiro Nomura et al., 1978).

Scientific Research Applications

Synthesis Processes

Ethyl 4-morpholinobenzoate is used in various synthesis processes. For example, it is an intermediate in the synthesis of antiobesity agents like rimonabant. This synthesis involves enamination and condensation processes, as demonstrated in the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate (Hao, 2007).

Chemical Reactions

Ethyl 4-morpholinobenzoate is involved in reactions forming various compounds. For instance, Ethyl azidoformate reacts with morpholine to produce morpholinium azide and 4-(ethoxycarbonyl)morpholine (Tsuchida, Koyama, Mitani, & Takeuchi, 1980). This illustrates its versatility in forming diverse chemical structures.

Catalytic Applications

In catalytic applications, morpholine triflate, a derivative of ethyl 4-morpholinobenzoate, is used as a Lewis acid catalyst. This catalyst facilitates one-pot, four-component reactions to synthesize dihydropyrano[2,3-c]pyrazoles, which are typically catalyzed by organic alkalis (Zhou, Li, & Su, 2016).

Material Science

Ethyl 4-morpholinobenzoate plays a role in material science as well. It is used in the synthesis of self-assembling polymeric mixed donor (O/N)N-ethylmorpholine adducts of alane (AlH3). These polymers demonstrate a range of bonding modes, including unprecedented mono Al···H hydride bridging (Andrews, Raston, Skelton, & White, 1997).

Pharmaceutical Research

In pharmaceutical research, ethyl 4-morpholinobenzoate is utilized in synthesizing intermediates for drugs like aurora 2 kinase inhibitors. This involves one-pot, three-component Wittig–SNAr reactions starting from haloaromatic aldehydes and secondary amines (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).

Environmental Applications

Additionally, its derivatives, such as morpholine-functionalized polycarbonate hydrogels, are used for heavy metal ion sequestration. These hydrogels demonstrate stimuli-responsive properties towards pH and can effectively retain lead ions from aqueous solutions (Kawalec, Dove, Mespouille, & Dubois, 2013).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

ethyl 4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDMLRNYDAKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376968
Record name Ethyl 4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-morpholinobenzoate

CAS RN

19614-15-4
Record name Ethyl 4-(4-morpholinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19614-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of morpholine (12 g, 0.14 mol) and ethyl 4-fluorobenzoate (8 g, 0.04 mol) is heated at 120° C. The conversion of the 4-fluorobenzoate is complete after 24 hours. Water (10 ml) is than added into the reaction mixture. The precipitate is filtered off, washed with water and dried under vacuum (30° C.) to give 9.2 g of pure 4-(4-morpholinyl) benzoic acid ethyl ester after recrystallisation from aqueous ethanol (50%, v/v). Yield: 89%. m.p. 82-83° C.; MS 235 (100, M+); H1 NMR (CDCl3): δ 7.93 (d, 21H), 6.86 (dd, 2H), 4.33 (q, 2H), 3.85 (t, 4H), 3.28 (t, 4H), 1.37 (t, 311); C13 NMR (CDCl3): δ 166.57, 154.14, 131.14, 120.70, 113.46, 66.60, 60.39, 47.75, 14.40.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Sari, D Kart, N Öztürk, FB Kaynak, M Gencel… - European journal of …, 2019 - Elsevier
Systemic candidiasis is a rampant bloodstream infection of Candida spp. and C. albicans is the major pathogen isolated from infected humans. Azoles, the most common class of …
S Sengmany, F Daili, I Kribii… - The Journal of Organic …, 2022 - ACS Publications
Arylamines represent a class of compounds widely found in natural products and pharmaceuticals. Among methodologies devoted to their synthesis, nickel-catalyzed amination of aryl …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
F Daili, S Sengmany, E Léonel - European Journal of Organic …, 2021 - Wiley Online Library
Electrochemical C(sp 2 )−N couplings mediated by nickel salts generated from the sacrificial anode has been described for the first time. In this approach, the sacrificial nickel anode is …

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